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Compound of Interest

Compound Name: 1-Phenylpyrrolidine-2,4-dione

Cat. No.: B108830

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 1-Phenylpyrrolidine-2,4-dione. Due to the limited availability of experimental
spectra in public databases, this guide presents predicted spectroscopic data for Nuclear
Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside predicted Mass
Spectrometry (MS) data. The methodologies provided are standardized protocols for the
acquisition of such data for a solid organic compound.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Phenylpyrrolidine-2,4-
dione, offering a foundational dataset for the characterization of this molecule.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted *H NMR Spectral Data for 1-Phenylpyrrolidine-2,4-dione
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
) Aromatic protons
~74-7.6 Multiplet 5H
(CeH5s)
~3.8 Singlet 2H CHz (Position 5)
~34 Singlet 2H CHz (Position 3)

Note: Predicted spectra are generated using computational algorithms and may vary from

experimental results. The solvent is typically CDCIs or DMSO-de.

Table 2: Predicted 3C NMR Spectral Data for 1-Phenylpyrrolidine-2,4-dione

Chemical Shift (ppm)

Assignment

~ 205 C=0 (Position 4)

~ 170 C=0 (Position 2)

~ 138 Quaternary Aromatic Carbon (C-N)
~ 129 Aromatic CH

~ 128 Aromatic CH

~ 125 Aromatic CH

~50 CHz (Position 5)

~ 45 CHz (Position 3)

Note: Predicted spectra provide an estimation of chemical shifts and are valuable for initial

characterization.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for 1-Phenylpyrrolidine-2,4-dione
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Wavenumber (cm~?) Intensity Assignment

~ 3050 Medium Aromatic C-H stretch
~ 2950 Medium Aliphatic C-H stretch
~ 1750 Strong C=0 stretch (dione)
~ 1680 Strong C=0 stretch (amide)
~ 1600, 1490 Medium-Strong Aromatic C=C stretch
~ 1350 Medium C-N stretch

Aromatic C-H bend
~ 750, 690 Strong )
(monosubstituted)

Note: Predicted IR data can guide the interpretation of experimental spectra by highlighting key
functional group vibrations.

Predicted Mass Spectrometry (MS) Data

The predicted mass spectrometry data is derived from the compound's molecular formula
(C10HoNO2) and molecular weight (175.18 g/mol ).[1]

Table 4: Predicted m/z Values for 1-Phenylpyrrolidine-2,4-dione Adducts|[1]

Adduct Predicted m/z
[M+H]* 176.0706
[M+Na]* 198.0525
[M+K]* 214.0265
[M-H]~ 174.0560
[M+NHa]* 193.0971
[M+HCOO]- 220.0615
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Note: These values are calculated based on the monoisotopic mass and are essential for
identifying the molecular ion peak in mass spectrometry analysis.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data
presented above. These protocols are standard for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

[¢]

Accurately weigh 5-10 mg of the purified 1-Phenylpyrrolidine-2,4-dione.

[e]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCIs; or Dimethyl sulfoxide-de, DMSO-de) in a clean, dry vial.

[¢]

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

[e]

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
o Cap the NMR tube securely.
e Instrument Setup and Data Acquisition:

o Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a
depth gauge.

o Place the sample into the NMR magnet.

o Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve
homogeneity.

o Acquire a standard *H NMR spectrum. Typical parameters include a 30-45 degree pulse
angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

o For 3C NMR, a proton-decoupled experiment is typically run. Due to the lower natural
abundance and sensitivity of 13C, a larger number of scans and a longer acquisition time
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are required.

Infrared (IR) Spectroscopy

A common method for analyzing solid samples is the thin-film method.
e Sample Preparation:

o Place a small amount (1-2 mg) of 1-Phenylpyrrolidine-2,4-dione in a clean, dry watch
glass or vial.

o Add a few drops of a volatile solvent (e.g., acetone or dichloromethane) to dissolve the
solid.

o Using a pipette, apply a small drop of the solution to the surface of a clean, dry salt plate
(e.g., NaCl or KBr).

o Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound
on the plate.

o Data Acquisition:

[¢]

Place the salt plate in the sample holder of the FT-IR spectrometer.

[e]

Acquire a background spectrum of the clean, empty sample compartment.

o

Acquire the sample spectrum.

[¢]

The instrument's software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for this compound.
e Sample Preparation:

o Prepare a dilute solution of 1-Phenylpyrrolidine-2,4-dione (typically in the range of 1-10
pg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water, often with
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a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative
ion mode) to promote ionization.

o Data Acquisition:

[¢]

The sample solution is introduced into the ESI source via direct infusion using a syringe
pump or through a liquid chromatography (LC) system.

o A high voltage is applied to the ESI needle, causing the sample solution to form a fine
spray of charged droplets.

o As the solvent evaporates from the droplets, the charge density increases, leading to the
formation of gas-phase ions of the analyte.

o These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where
their mass-to-charge ratio (m/z) is determined.

o Spectra are typically acquired in both positive and negative ion modes to observe different
adducts.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
novel or synthesized compound like 1-Phenylpyrrolidine-2,4-dione.
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Caption: Workflow for Spectroscopic Analysis of 1-Phenylpyrrolidine-2,4-dione.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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